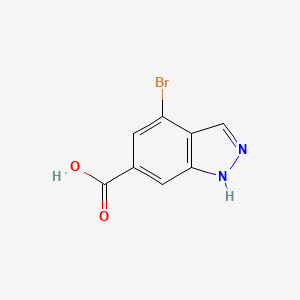

4-bromo-1H-indazole-6-carboxylic acid

描述

Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. guidechem.combldpharm.com This designation is due to its frequent appearance in a wide array of biologically active compounds, including numerous commercially available drugs. nih.govrsc.org The unique structural and electronic properties of the indazole nucleus allow it to interact with various biological targets with high affinity and specificity. guidechem.com

The versatility of the indazole scaffold is one of its most significant attributes. It can act as a bioisostere for other aromatic systems like indole (B1671886) or phenol, offering advantages such as improved metabolic stability and pharmacokinetic properties. guidechem.com The presence of two nitrogen atoms in the pyrazole ring portion of indazole allows for a combination of hydrogen bond donor and acceptor capabilities, which can be crucial for binding to the active sites of enzymes and receptors. guidechem.com

A testament to the importance of the indazole scaffold is its presence in a number of FDA-approved drugs. bldpharm.com These drugs span a range of therapeutic areas, highlighting the broad applicability of this heterocyclic system. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, while Benzydamine is a non-steroidal anti-inflammatory drug. rsc.orgsigmaaldrich.com The success of these and other indazole-containing drugs continues to fuel interest in the synthesis and evaluation of new indazole derivatives. sigmaaldrich.comepa.gov

The following table provides a summary of some key biological activities associated with the indazole scaffold:

| Biological Activity | Therapeutic Area | Reference |

| Anti-tumor | Oncology | rsc.orgsigmaaldrich.com |

| Anti-inflammatory | Inflammation | rsc.orgepa.gov |

| Anti-HIV | Virology | rsc.orgepa.gov |

| Antimicrobial | Infectious Diseases | researchgate.netnih.gov |

| Analgesic | Pain Management | sigmaaldrich.com |

| Kinase Inhibition | Oncology, Inflammation | guidechem.comsigmaaldrich.com |

Overview of Halogenated Indazoles in Bioactive Molecules

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a common and powerful strategy in drug design. ecancer.org The incorporation of halogens such as bromine, chlorine, or fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its biological target. ecancer.org In the context of indazole chemistry, halogenated derivatives are of particular interest as they often serve as key intermediates in the synthesis of more complex bioactive molecules. ecancer.org

The introduction of a bromine atom onto the indazole ring, for instance, can serve several purposes. Bromine can act as a directing group in subsequent chemical transformations, allowing for the regioselective synthesis of more elaborate structures. otavachemicals.com Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a drug molecule to its protein target. The presence of a bromo-substituent has been shown to induce high potency in some antibacterial compounds. nih.gov

Numerous bioactive compounds containing halogenated indazoles have been reported in the scientific literature. For example, brominated indazoles have been investigated for their potential as inhibitors of various enzymes. nih.gov The strategic placement of halogen atoms on the indazole scaffold allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile, making halogenated indazoles valuable building blocks in the drug discovery process.

Rationale for Research on 4-Bromo-1H-Indazole-6-Carboxylic Acid as a Promising Chemical Entity

The specific compound, this compound, has garnered attention as a promising chemical entity due to its unique combination of structural features. It incorporates the privileged indazole scaffold, a strategically placed bromine atom, and a carboxylic acid group, making it a highly versatile building block for organic synthesis and medicinal chemistry.

The rationale for research on this compound can be broken down into the following key points:

Trifunctional Scaffold: this compound is a trifunctional molecule. The indazole nucleus provides the core structure with inherent biological relevance. The bromine atom at the 4-position and the carboxylic acid at the 6-position offer two distinct points for chemical modification. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.

Synthetic Handle: The carboxylic acid group is a particularly valuable functional group in drug design. It can participate in key hydrogen bonding interactions with biological targets. nih.gov Additionally, it serves as a convenient "handle" for the synthesis of a wide range of derivatives, such as amides and esters, which can lead to compounds with improved properties.

Versatile Intermediate: The bromine atom can be utilized in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups. otavachemicals.com This enables the creation of diverse libraries of compounds for biological screening.

The combination of the indazole core, the bromine atom, and the carboxylic acid group in a single molecule provides a powerful platform for the development of new therapeutic agents. Researchers can leverage the known biological activities of the indazole scaffold and use the bromine and carboxylic acid functionalities to fine-tune the molecule's properties and explore new structure-activity relationships.

The following table summarizes the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.04 g/mol |

| CAS Number | 885523-43-3 |

属性

IUPAC Name |

4-bromo-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPANGLJLZZYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646396 | |

| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-43-3 | |

| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 Bromo 1h Indazole 6 Carboxylic Acid Derivatives

Positional Significance of the Bromine Atom at C4 for Biological Recognition

The introduction of a halogen atom, such as bromine, onto a pharmacophore can significantly influence its biological activity through various mechanisms, including steric, electronic, and hydrophobic effects. The bromine atom at the C4 position of the 1H-indazole-6-carboxylic acid scaffold is critical for molecular recognition and interaction with biological targets.

Research on indazole derivatives has highlighted that substitutions on the benzene (B151609) ring portion of the scaffold are crucial for activity. Specifically, structure-activity relationship analyses have indicated that substituent groups at the 4-position of the 1H-indazole ring play a vital role in the inhibitory activity against certain enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The C4 position is located in a region of the indazole ring that can directly influence the presentation of the molecule within a target's binding pocket.

The bromine atom at C4 can serve several key functions:

Steric Influence: The size of the bromine atom can promote favorable steric interactions, guiding the orientation of the entire molecule within the active site of a protein. This can lead to an optimal alignment for the binding of other key functional groups, such as the carboxylic acid at C6.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom) on the protein target. This type of interaction is increasingly recognized as a significant contributor to ligand affinity and selectivity.

Hydrophobic Interactions: The C4-bromo substituent increases the lipophilicity of its region of the molecule, which can enhance binding to hydrophobic pockets within the target protein.

While comprehensive SAR studies focusing specifically on moving the bromine atom around the ring of 4-bromo-1H-indazole-6-carboxylic acid are not extensively documented in publicly available literature, the established importance of the C4-substituent in other indazole-based inhibitors underscores its significance. nih.gov For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the nature of the substituent at the C4 position was a key determinant of inhibitory potency. nih.gov

Table 1: Potential Roles of the C4-Bromine Atom in Biological Recognition

| Interaction Type | Description | Potential Impact on Activity |

| Steric Hindrance/Fit | The size of the bromine atom influences how the ligand fits into the binding pocket. | Potency and Selectivity |

| Halogen Bonding | The bromine atom acts as an electrophilic tip, interacting with nucleophilic residues in the target protein. | Enhanced Affinity |

| Hydrophobic Contact | The brominated benzene ring can engage in hydrophobic interactions with nonpolar regions of the active site. | Increased Binding |

| Electronic Effects | As an electron-withdrawing group, bromine can modulate the electronic properties of the indazole ring system, affecting overall reactivity. | Modulated Potency |

Role of the Carboxylic Acid Moiety at C6 in Ligand-Target Interactions

The carboxylic acid group is a common feature in drug molecules due to its ability to form strong, directed interactions with biological targets. In the context of the this compound scaffold, the carboxylate moiety at the C6 position is a primary anchor for binding.

The deprotonated carboxylate (—COO⁻) at physiological pH is an excellent hydrogen bond acceptor and can also engage in ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine, lysine, or histidine, in a protein's active site. These interactions are highly directional and significantly contribute to the binding energy and specificity of the ligand.

Studies involving 1H-indazole-6-carboxylic acid in coordination chemistry have demonstrated the robust ability of the carboxylate group to coordinate with metal ions. mdpi.com This highlights its capacity to form strong, geometrically defined interactions, which is directly translatable to its potential role in binding to the active sites of metalloenzymes. Furthermore, crystallographic studies of related heterocyclic carboxylic acids, such as 6-bromo-1H-indole-3-carboxylic acid, show that the carboxylic acid group readily forms intermolecular hydrogen bonds, often creating dimeric structures. researchgate.netnih.gov This inherent ability to form strong hydrogen bonds is a key feature of its function in ligand-target recognition.

The position at C6 is also significant. SAR studies on other indazole series have shown that substituents at the 6-position are critical for biological activity, for example, in the context of IDO1 inhibition. nih.gov The C6 position projects the carboxylic acid into a specific region of space, allowing it to probe for and lock onto complementary residues within the target's binding site.

Table 2: Key Interactions of the C6-Carboxylic Acid Moiety

| Interaction Type | Interacting Partner in Target Protein | Bond Strength | Contribution to Binding |

| Ionic Bond (Salt Bridge) | Positively charged residues (Arg, Lys, His) | Strong | Major driver of affinity and anchor for the ligand. |

| Hydrogen Bond | H-bond donors (e.g., -NH, -OH groups) | Moderate-Strong | Contributes to affinity and orientational specificity. |

| Coordination Bond | Metal ions in metalloenzyme active sites | Strong | Key for inhibition of certain enzyme classes. |

Impact of Substitutions at Nitrogen Atoms (N1 and N2) on Potency and Selectivity

The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted. The regioselectivity of N-substitution is a critical factor in determining the pharmacological profile of indazole derivatives, as the orientation of the substituent dramatically alters the shape of the molecule and the presentation of its hydrogen-bonding vectors. researchgate.net

Direct alkylation of the 1H-indazole core often results in a mixture of N1 and N2 isomers, and the ratio can be influenced by the electronic nature of substituents on the indazole ring and the specific reaction conditions employed. researchgate.net The fact that both N1- and N2-substituted indazoles are found in clinically approved drugs and advanced clinical candidates (e.g., the N2-substituted pazopanib) underscores that neither position is universally superior; rather, the optimal substitution pattern is target-dependent. researchgate.net

N1-Substitution: A substituent at the N1 position extends away from the pyrazole (B372694) ring in a vector that is roughly parallel to the C4-C7 axis. This can position the substituent to interact with regions of the binding site that are adjacent to the core scaffold. In some cases, N1-alkylation is crucial for potency. For instance, in a series of indazole-3-carboxamides developed as CRAC channel blockers, substitution at the N1 position was a key step in the synthesis of active compounds. nih.gov

N2-Substitution: A substituent at the N2 position projects outwards from the five-membered ring, significantly altering the molecule's three-dimensional shape compared to its N1-isomer. This can allow the molecule to access different sub-pockets within the target's active site. Quantum mechanics and DFT studies have been used to understand the factors that favor N1 versus N2 alkylation, revealing a delicate interplay of sterics, electronics, and reaction mechanisms that determine the outcome.

The choice between N1 and N2 substitution is a fundamental aspect of SAR for indazole derivatives. A change from an N1- to an N2-substituent can switch a compound from an agonist to an antagonist or significantly alter its selectivity profile across a panel of related targets. Therefore, the systematic synthesis and evaluation of both N1 and N2 isomers are essential in the lead optimization process for any this compound-based program.

Influence of Peripheral Substituents on the Pharmacological Profile

Beyond the core C4-bromo and C6-carboxylic acid groups, the introduction of additional peripheral substituents on the indazole ring can further modulate the pharmacological profile of the derivatives. These modifications can impact potency, selectivity, and physicochemical properties such as solubility and metabolic stability.

The indazole scaffold offers several positions for further substitution, primarily at C3, C5, and C7.

C3-Position: Substituents at the C3 position extend from the pyrazole ring and can be directed towards solvent-exposed regions or deeper into the binding pocket. SAR studies of 3-substituted 1H-indazoles for IDO1 enzyme inhibition revealed that a suitably substituted carbohydrazide (B1668358) moiety at this position was crucial for potent inhibitory activity. nih.gov

C5 and C7-Positions: These positions on the benzene ring are adjacent to the C6-carboxylic acid and C4-bromo groups, respectively. Substituents here can influence the electronic properties of the ring and the orientation of the adjacent functional groups. For example, the presence of an electron-withdrawing group at C7 has been shown to confer excellent N2-regioselectivity during alkylation reactions, demonstrating the electronic influence of peripheral groups.

A study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors provides a clear example of the impact of peripheral substituents. In this series, various groups were introduced at the C4-position, and their effect on enzymatic inhibition was measured. This work demonstrated that systematic modification of peripheral positions is a valid strategy for optimizing the potency of indazole-based compounds. nih.gov

Table 3: General Impact of Peripheral Substituents on Indazole Derivatives

| Substitution Position | Potential Role in Modulating Activity |

| C3 | Can be modified to explore additional binding interactions, improve physicochemical properties, or block metabolic pathways. |

| C5 | Can sterically and electronically influence the binding of the C6-carboxylic acid and interact with adjacent sub-pockets. |

| C7 | Can influence the electronics of the indazole core, affect N1/N2 alkylation ratios, and probe interactions near the C4-bromo group. |

Comparative SAR Analysis with Other Bromo-Indazole-Carboxylic Acid Isomers

The specific arrangement of the bromine atom and the carboxylic acid group on the indazole scaffold is critical for determining the biological activity. Comparing this compound with its constitutional isomers provides valuable insight into the spatial requirements of the target's binding site.

6-Bromo-1H-indazole-4-carboxylic acid: In this isomer, the positions of the bromine and carboxylic acid are swapped. This places the bulky bromine atom at C6 and the key interaction-forming carboxylate at C4. For a target that requires a hydrogen bond acceptor/ionic group in the region corresponding to the C4 position and can accommodate a larger hydrophobic group at the C6 position, this isomer might be more potent. A series of amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been synthesized and evaluated as anticancer agents, demonstrating that this isomeric scaffold is biologically active.

5-Bromo-1H-indazole-3-carboxylate (methyl ester): This isomer places the bromine at C5 and the carboxylate function at C3. The C3 position is on the pyrazole ring, leading to a completely different spatial orientation compared to substitution on the benzene ring. This scaffold has been explored as a versatile intermediate for studying regioselective N-alkylation. researchgate.net The different electronic environment of the C3-carboxylate compared to a C6-carboxylate, along with the central location of the C5-bromo group, would lead to a distinct SAR profile.

5- and 6-Bromo Benzimidazole Isomers: While not indazoles, SAR studies on positional isomers of 5- and 6-bromo-benzimidazoles provide relevant insights. In one study, both 5-bromo and 6-bromo isomers were synthesized and showed significant differences in their antimicrobial and antitubercular activities, highlighting that the precise location of the bromine atom is a key determinant of the biological effect.

The activity of these different isomers is highly dependent on the specific topology of the target binding site. A target might have a specific pocket for a halogen atom and a separate, specifically located region with positively charged residues to interact with a carboxylic acid. Only the isomer that correctly places these functional groups in their corresponding interaction zones will exhibit high potency. Therefore, the synthesis and testing of various bromo-indazole-carboxylic acid isomers is a powerful strategy in fragment-based drug design and lead discovery to map the requirements of a biological target.

Molecular and Cellular Mechanisms of Action

Identification of Specific Biological Targets (Enzymes, Receptors, Proteins)

Indazole derivatives are known to interact with a variety of biological targets, primarily enzymes and receptors involved in cell signaling. Based on studies of related compounds, 4-bromo-1H-indazole-6-carboxylic acid likely targets protein kinases, which are crucial regulators of cellular processes.

One of the key target classes for indazole-based compounds is the receptor tyrosine kinase (RTK) family, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . researchgate.net VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 by small molecules can block the signaling pathways that lead to endothelial cell proliferation and migration.

Another potential target is Unc-51-Like Kinase 1 (ULK1) , a serine/threonine kinase that plays a central role in the initiation of autophagy. nih.gov Autophagy is a cellular recycling process that can either promote cell survival or cell death, depending on the context, and its modulation is a therapeutic strategy in cancer. nih.gov

Furthermore, some indazole derivatives have been identified as inhibitors of Lactoperoxidase (LPO) , an antimicrobial enzyme. taylorandfrancis.com Additionally, the broader class of indazole-3-carboxamides has been shown to act as blockers of calcium-release activated calcium (CRAC) channels , which are important in mast cell function and inflammatory responses. nih.gov

A summary of potential biological targets for compounds containing the indazole scaffold is presented in the table below.

| Target Class | Specific Target | Implicated In |

| Receptor Tyrosine Kinase | VEGFR-2 | Angiogenesis, Cancer |

| Serine/Threonine Kinase | ULK1 | Autophagy, Cancer |

| Enzyme | Lactoperoxidase | Antimicrobial defense |

| Ion Channel | CRAC Channel | Inflammatory response |

Ligand-Target Interaction Analysis at the Molecular Level

Molecular docking and structural studies of indazole derivatives have provided detailed insights into how these compounds interact with their biological targets at the molecular level. The indazole core typically serves as a scaffold for positioning functional groups that engage in specific interactions within the target's binding site.

For protein kinase targets such as VEGFR-2 and ULK1, indazole-based inhibitors are often designed to bind within the ATP-binding pocket . This is a highly conserved region in kinases that normally accommodates adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor for the phosphorylation reaction. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the kinase's catalytic activity. The specificity of an inhibitor for a particular kinase is determined by the interactions with less conserved residues within and around the ATP-binding pocket.

The binding of indazole derivatives to their target proteins is stabilized by a combination of non-covalent interactions with key amino acid residues in the binding pocket.

Hydrogen Bonding: The nitrogen atoms of the indazole ring are crucial for forming hydrogen bonds. In many kinase inhibitors, the indazole core acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide groups of the hinge region that connects the N- and C-lobes of the kinase domain. For example, in the case of ULK1 inhibitors, the indazole ring system has been shown to form hydrogen bonds with the backbone of Glu93 and Cys95 in the hinge region. nih.gov Similarly, for VEGFR-2 inhibitors, hydrogen bonding with Asp1046 has been observed. d-nb.info The carboxylic acid group of this compound would also be expected to act as a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The aromatic rings of the indazole scaffold and any associated substituents can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are critical for the potency and selectivity of the inhibitor. In VEGFR-2, for instance, residues such as Leu889 , Ile888 , and Leu1019 contribute to hydrophobic interactions. d-nb.info

π-π Stacking: The planar aromatic system of the indazole ring can participate in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan within the binding site, further enhancing the binding affinity.

The table below summarizes the key interactions observed for indazole derivatives with their kinase targets.

| Interaction Type | Key Amino Acid Residues (ULK1) | Key Amino Acid Residues (VEGFR-2) |

| Hydrogen Bonding | Glu93, Cys95 | Asp1046 |

| Hydrophobic Interactions | - | Leu889, Ile888, Leu1019 |

Downstream Signaling Pathway Modulation

By inhibiting their primary biological targets, indazole derivatives can modulate downstream signaling pathways, leading to a cellular response.

Inhibition of Angiogenesis Pathways: By blocking VEGFR-2, this compound would be expected to inhibit the downstream signaling cascade initiated by VEGF. This includes the autophosphorylation of the receptor and the subsequent activation of pathways such as the Ras/MEK/ERK and the PI3K/Akt pathways, which are critical for endothelial cell proliferation, survival, and migration.

Modulation of Autophagy Pathways: Inhibition of ULK1 would directly block the initiation of the autophagy cascade. ULK1 is a key component of the ULK1 complex, which is essential for the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1, the compound would prevent the downstream events of autophagy, which could be beneficial in cancers that rely on autophagy for survival under stress. nih.gov

Cellular Responses and Phenotypes Induced by Compound Exposure

The modulation of these signaling pathways by this compound and its derivatives is expected to induce a range of cellular responses and phenotypes.

Anti-proliferative Activity: A common cellular outcome of inhibiting kinases like VEGFR-2 in cancer cells is the inhibition of cell proliferation. researchgate.net This has been observed for various indazole derivatives in different cancer cell lines.

Induction of Apoptosis: By disrupting key signaling pathways necessary for cell survival, indazole-based kinase inhibitors can trigger programmed cell death, or apoptosis. This is a desirable outcome for an anti-cancer agent. For example, some quinazoline (B50416) derivatives, which share some structural similarities with indazoles, have been shown to induce apoptosis. mdpi.com

Anti-inflammatory Effects: The inhibition of targets like the CRAC channel can lead to anti-inflammatory responses by preventing the activation of immune cells such as mast cells. nih.gov Additionally, some indazole-3-carboxylic acid complexes have been shown to inhibit the production of nitric oxide (NO) in macrophages, a key mediator of inflammation. nih.gov

Antimicrobial Activity: The inhibition of enzymes like lactoperoxidase suggests that some indazole derivatives may possess antimicrobial properties. taylorandfrancis.com

The table below summarizes the potential cellular responses to exposure to indazole-based compounds.

| Cellular Response | Phenotype |

| Inhibition of Cell Proliferation | Anti-cancer |

| Induction of Apoptosis | Anti-cancer |

| Inhibition of Inflammatory Mediators | Anti-inflammatory |

| Inhibition of Microbial Enzymes | Antimicrobial |

Computational and Theoretical Investigations of 4 Bromo 1h Indazole 6 Carboxylic Acid

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 4-bromo-1H-indazole-6-carboxylic acid, into the binding site of a protein target.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of Protein Targets: Potential protein targets would be identified based on the known biological activities of similar indazole derivatives. The 3D structures of these proteins would be obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be placed into the binding site of the target protein, and various conformations and orientations would be sampled.

Scoring and Analysis: A scoring function would be used to estimate the binding affinity for each pose. The resulting binding modes would be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.

While specific docking studies for this compound are not reported, studies on other indazole derivatives have successfully utilized this method to identify potential protein targets and elucidate binding mechanisms. nih.gov

Interactive Data Table: Hypothetical Molecular Docking Results This table is for illustrative purposes only, as specific data for this compound is not available.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Protein Kinase X ( hypothetical) | -8.5 | ASP145, LYS89, PHE146 | Hydrogen Bond, Hydrophobic |

| Enzyme Y (hypothetical) | -7.9 | TYR210, ARG120 | Hydrogen Bond, Pi-Stacking |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. For a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking and the flexibility of the complex.

An MD simulation of a this compound-protein complex would typically involve:

System Setup: The docked complex is placed in a simulated environment, usually a box of water molecules and ions to mimic physiological conditions.

Simulation: The forces between atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific time period (nanoseconds to microseconds).

Analysis: The trajectory from the simulation is analyzed to assess the stability of the complex by calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyzing the persistence of key intermolecular interactions.

Quantum Chemical Calculations (e.g., DFT, FMO) for Electronic Structure and Interaction Energies

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov For this compound, DFT could be used to calculate:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Electrostatic Potential: To identify the electron-rich and electron-deficient regions of the molecule, which can indicate potential sites for interaction.

Interaction Energies: To accurately calculate the strength of interactions between the ligand and specific amino acid residues in a protein's active site.

Fragment Molecular Orbital (FMO) calculations can be used for larger systems to break down the ligand-protein interaction energy into contributions from individual residues.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. Based on the structure of this compound and its binding mode (if known), a pharmacophore model could be generated. This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This pharmacophore model could then be used as a 3D query to screen large chemical databases to identify other molecules that have a similar arrangement of these features and are therefore likely to bind to the same target, aiding in the discovery of novel ligands.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. Various computational models are available to predict these properties for this compound.

Key parameters that would be assessed include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Prediction of the clearance rate.

Toxicity: Assessment of potential risks such as mutagenicity, carcinogenicity, and cardiotoxicity.

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug.

Interactive Data Table: Predicted ADMET Properties and Drug-likeness This table presents hypothetical data for illustrative purposes, as specific predictions for this compound are not publicly available.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 241.04 g/mol | Complies with Lipinski's Rule (<500) |

| logP | 2.5 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Predicted to be well-absorbed |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |

| Ames Mutagenicity | Non-mutagenic | Low risk of mutagenicity |

Future Perspectives and Research Directions for 4 Bromo 1h Indazole 6 Carboxylic Acid

Design and Synthesis of Advanced Analogues with Enhanced Potency, Selectivity, and Improved Drug Profiles

Future research will heavily focus on the rational design and synthesis of novel analogues of 4-bromo-1H-indazole-6-carboxylic acid to yield compounds with superior therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the indazole scaffold to enhance potency and selectivity for specific biological targets.

Key strategies for developing advanced analogues include:

Modification of the Carboxylic Acid Group: The carboxylic acid at the 6-position is a critical interaction point for many biological targets but can also limit cell permeability and oral bioavailability. Future work will involve its conversion into various bioisosteres such as amides, esters, and other heterocyclic rings to improve drug-like properties. For instance, the synthesis of 1H-indazole amide derivatives has been shown to yield potent inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2).

Substitution at the 4-Position: The bromine atom at the 4-position serves as a key synthetic handle, allowing for the introduction of diverse functional groups through cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the exploration of how different substituents at this position can influence target binding and selectivity. Research has shown that disubstitution at both the 4- and 6-positions of the 1H-indazole scaffold plays a crucial role in inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).

N-Alkylation and N-Arylation: Modification at the N-1 position of the indazole ring is another avenue for creating diversity and optimizing pharmacokinetic profiles. Introducing different alkyl or aryl groups can modulate the compound's solubility, metabolic stability, and interaction with its biological target.

Improving Drug Profiles: A significant challenge in drug development is achieving favorable pharmacokinetic properties. Prodrug strategies, such as esterification of the carboxylic acid, can be employed to mask polar groups, thereby enhancing membrane permeability and oral absorption. This approach aims to create compounds that are well-absorbed, metabolically stable, and easily formulated.

| Position of Modification | Type of Modification | Impact on Biological Activity | Example Target |

|---|---|---|---|

| C6 (Carboxylic Acid) | Conversion to amides, esters | Improves pharmacokinetic properties and can enhance potency. | ERK1/2 Kinase |

| C4 and C6 | Disubstitution with various groups | Crucial for potent inhibitory activity. | IDO1 Enzyme nih.gov |

| N1 | Alkylation/Arylation | Modulates solubility, stability, and target interaction. | Various Kinases |

| C3 | Introduction of carbohydrazide (B1668358) moiety | Can lead to strong inhibitory activity. nih.gov | IDO1 Enzyme nih.gov |

Exploration of Novel Therapeutic Applications and Unmet Medical Needs

While indazole derivatives are well-known for their anticancer properties, the versatility of the this compound scaffold allows for its application in a wide range of therapeutic areas. Future research will aim to uncover novel applications to address unmet medical needs.

Potential new therapeutic areas include:

Neurodegenerative and Inflammatory Diseases: The indazole core is present in compounds targeting phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in inflammatory diseases. nih.gov Further optimization of derivatives could lead to treatments for conditions like rheumatoid arthritis and other autoimmune disorders.

Metabolic Diseases: Researchers have identified a series of indazole-6-phenylcyclopropylcarboxylic acids as selective agonists for GPR120, a receptor with therapeutic potential for treating diabetes. rsc.orgrsc.org This opens a promising avenue for developing novel anti-diabetic agents from the this compound starting point.

Infectious Diseases: The indazole skeleton has been associated with antibacterial and antifungal activities. mdpi.com Systematic screening of new analogues against a panel of pathogens could lead to the discovery of novel antimicrobial agents, which is critical in the face of rising antibiotic resistance.

Pain Management: Certain indazole derivatives have shown activity as cannabinoid (CB1) receptor agonists, suggesting their potential use in pain management and for treating conditions like osteoarthritis. google.comnih.gov

Combination Therapies and Synergy Studies

To combat drug resistance and improve therapeutic efficacy, particularly in oncology, the future of drug development lies increasingly in combination therapies. Indazole-based kinase inhibitors are already being explored in clinical trials in combination with other agents for treating cancers like acute myeloid leukemia and breast cancer. google.com

Future research directions in this area will involve:

Synergistic Combinations: Systematically screening derivatives of this compound in combination with existing chemotherapeutic agents or targeted therapies to identify synergistic interactions. This could allow for lower doses of each drug, potentially reducing toxicity while enhancing efficacy.

Overcoming Resistance: Designing combination regimens where an indazole derivative targets a pathway that mediates resistance to another drug. For example, combining an indazole-based kinase inhibitor with a standard-of-care agent could resensitize resistant tumors.

Multi-targeted Approaches: The development of hybrid molecules that combine the indazole scaffold with another pharmacophore in a single molecule could offer a novel approach to combination therapy, engaging multiple targets simultaneously. biotech-asia.org

Development of Targeted Delivery Systems

A major challenge with many potent therapeutic agents is delivering them specifically to diseased tissues while minimizing exposure to healthy cells. The development of targeted delivery systems for this compound analogues is a critical future direction.

Promising approaches include:

Nanoparticle Conjugation: Attaching indazole derivatives to nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), can improve their solubility, stability, and pharmacokinetic profile. dergipark.org.tr These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the drug to specific cells, such as cancer cells.

Formulation for Specific Routes: Developing specialized formulations, such as micronized particles for inhalation, could enable targeted delivery to the lungs for treating respiratory diseases. google.comnih.gov Similarly, formulating derivatives into solid lipid nanoparticles could enhance topical delivery for skin conditions.

Stimuli-Responsive Systems: Designing nanocarriers that release their indazole-based cargo in response to specific stimuli within the target tissue (e.g., pH changes or enzyme activity in a tumor microenvironment) would represent a highly advanced form of targeted therapy.

Application of Artificial Intelligence and Machine Learning in Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. For a scaffold like this compound, these computational tools can significantly accelerate the design and optimization of new drug candidates.

Future applications include:

Predictive Modeling: Using AI algorithms to analyze existing SAR data to build predictive models that can accurately forecast the potency, selectivity, and pharmacokinetic (ADMET) properties of virtual compounds before they are synthesized.

De Novo Drug Design: Employing generative AI models to design entirely new indazole analogues with desired properties. These models can explore a vast chemical space to propose novel structures that medicinal chemists may not have conceived.

Virtual Screening: Utilizing pharmacophore models and molecular docking, guided by machine learning, to rapidly screen large virtual libraries of indazole derivatives against specific protein targets. This computational pre-screening focuses laboratory efforts on the most promising candidates, saving time and resources. For example, computational studies have been used to investigate indazole scaffolds as inhibitors of key cancer-related targets like VEGFR-2 and SRC tyrosine kinase.

常见问题

Basic Research Questions

Q. What are the primary spectroscopic methods for confirming the structure of 4-bromo-1H-indazole-6-carboxylic acid?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- Single-crystal X-ray diffraction to determine bond angles, dihedral angles, and hydrogen-bonding networks (e.g., inversion dimers linked via O–H⋯O and N–H⋯O interactions) .

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions, particularly the bromine atom at C4 and the carboxylic acid group at C6.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as demonstrated in related indazole derivatives .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Synthesis typically involves:

- Bromination of indazole precursors : Direct bromination at the C4 position using reagents like NBS (N-bromosuccinimide) under controlled conditions .

- Carboxylic acid introduction : Oxidation of methyl or ethyl ester intermediates at C6, followed by hydrolysis (e.g., using LiOH in THF/water) .

- Example yield: A multi-step synthesis of a related bromo-indazole derivative achieved 33% yield after purification via column chromatography .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC analysis with UV detection (≥98% purity threshold) .

- Melting point determination to identify degradation behavior (e.g., degradation observed above 141°C in analogs) .

- Elemental analysis to validate empirical formula consistency (e.g., C₇H₄BrN₂O₂) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

- Methodological Answer :

- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups at the bromine position .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during carboxylation .

- Temperature control : Lower reaction temperatures (0–5°C) minimize side reactions during bromination .

Q. How to resolve contradictions in spectral data during structural analysis?

- Methodological Answer :

- Cross-validation : Compare X-ray crystallography data (e.g., dihedral angles between the carboxylic acid group and indazole ring ) with DFT-computed geometries.

- Variable-temperature NMR : Resolve dynamic effects causing signal splitting in ¹H NMR .

- Isotopic labeling : Use ²H or ¹³C-labeled analogs to confirm hydrogen-bonding patterns in IR spectra .

Q. What strategies enable the synthesis of structurally diverse analogs of this compound?

- Methodological Answer :

- Functional group interconversion : Convert the carboxylic acid to amides or esters for improved bioavailability .

- Positional isomerism : Explore bromine substitution at C5 or C7 (e.g., 5-bromo-1H-indazole-3-carboxylic acid, similarity score 0.94 ).

- Heterocyclic fusion : Integrate pyrimidine or imidazole rings to modulate electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。